![molecular formula C22H20FN5O B249530 1-allyl-N-({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)-1H-tetraazol-5-amine](/img/structure/B249530.png)
1-allyl-N-({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)-1H-tetraazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-allyl-N-({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)-1H-tetraazol-5-amine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
More research is needed to fully understand the mechanism of action of this compound.
2. Clinical Trials: Clinical trials are needed to determine the safety and efficacy of this compound in humans.
3. Drug Delivery Systems: Research is needed to develop effective drug delivery systems for this compound, which can improve its bioavailability and reduce toxicity.
4. Combination Therapy: Studies are needed to investigate the potential of this compound in combination with other drugs for the treatment of various diseases.
Conclusion:
In conclusion, 1-allyl-N-({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)-1H-tetraazol-5-amine is a promising compound for scientific research. It has a range of potential applications in various fields, including cancer research, neurological disorders, and cardiovascular disease. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Vorteile Und Einschränkungen Für Laborexperimente
1-allyl-N-({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)-1H-tetraazol-5-amine has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. High Purity: This compound can be synthesized with high purity, making it ideal for lab experiments.
2. Versatility: This compound has a range of potential applications in various fields of scientific research.
Limitations:
1. Cost: The synthesis of this compound can be expensive, making it less accessible for some researchers.
2. Stability: This compound can be unstable under certain conditions, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 1-allyl-N-({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)-1H-tetraazol-5-amine. Some of these include:
1. Further Investigation of
Synthesemethoden
The synthesis of 1-allyl-N-({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)-1H-tetraazol-5-amine involves several steps. The first step is the reaction of 2-(2-fluorobenzyl)oxy-1-naphthaldehyde with allylamine to form the corresponding imine. This imine is then reduced using sodium borohydride to produce the amine intermediate. The final step involves the reaction of this intermediate with tetrazole to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
1-allyl-N-({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)-1H-tetraazol-5-amine has been investigated for its potential applications in scientific research. Some of the areas where this compound has shown promise include:
1. Cancer Research: This compound has been shown to have anti-cancer properties. Studies have demonstrated that it can inhibit the growth of cancer cells and induce apoptosis.
2. Neurological Disorders: Research has shown that this compound has potential applications in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects and can improve cognitive function.
3. Cardiovascular Disease: This compound has also been studied for its potential applications in the treatment of cardiovascular disease. It has been shown to have vasodilatory effects and can reduce blood pressure.
Eigenschaften
Produktname |
1-allyl-N-({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)-1H-tetraazol-5-amine |
---|---|
Molekularformel |
C22H20FN5O |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
N-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methyl]-1-prop-2-enyltetrazol-5-amine |
InChI |
InChI=1S/C22H20FN5O/c1-2-13-28-22(25-26-27-28)24-14-19-18-9-5-3-7-16(18)11-12-21(19)29-15-17-8-4-6-10-20(17)23/h2-12H,1,13-15H2,(H,24,25,27) |
InChI-Schlüssel |
VJUNKLKFFLRZOC-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=NN=N1)NCC2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4F |
Kanonische SMILES |
C=CCN1C(=NN=N1)NCC2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.